Cas no 74101-09-0 (3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine)
74101-09-0 structure
Product Name:3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
CAS No:74101-09-0
MF:C18H14N4S
MW:318.395561695099
CID:1769584
PubChem ID:1498381
Update Time:2025-04-21
3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
- 5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
- 74101-09-0
- DTXSID80225012
- 1H-Pyrazol-5-amine, 3-phenyl-1-(4-phenyl-2-thiazolyl)-
- BRN 1016890
- 3-Phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-amine
- STL440267
- AKOS005225037
-
- Inchi: 1S/C18H14N4S/c19-17-11-15(13-7-3-1-4-8-13)21-22(17)18-20-16(12-23-18)14-9-5-2-6-10-14/h1-12H,19H2
- InChI Key: NJWHHZBUUTZLJM-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC=2)N=C1N1C(=CC(C2C=CC=CC=2)=N1)N
Computed Properties
- Exact Mass: 318.09391764g/mol
- Monoisotopic Mass: 318.09391764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 85Ų
3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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